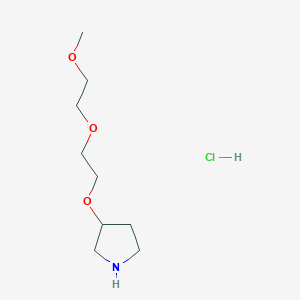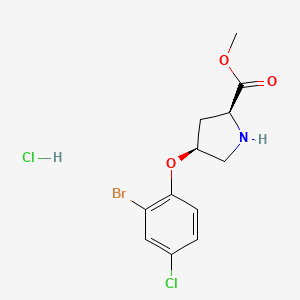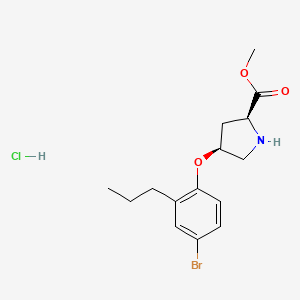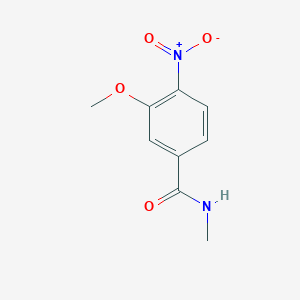![molecular formula C7H5ClN4 B1488079 6-Cloro-pirido[3,2-d]pirimidin-4-amina CAS No. 1499166-63-0](/img/structure/B1488079.png)
6-Cloro-pirido[3,2-d]pirimidin-4-amina
Descripción general
Descripción
6-Chloropyrido[3,2-d]pyrimidin-4-amine is a chemical compound with the molecular formula C7H5ClN4. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 6th position of the pyrido[3,2-d]pyrimidin-4-amine structure.
Aplicaciones Científicas De Investigación
6-Chloropyrido[3,2-d]pyrimidin-4-amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Compounds of the pyrido[3,2-d]pyrimidine class have been known to inhibit the activity of various tyrosine kinases , which play crucial roles in cellular signaling pathways.
Mode of Action
Based on the known activities of similar compounds, it may interact with its targets, potentially tyrosine kinases, to modulate their activity .
Biochemical Pathways
If the compound does indeed target tyrosine kinases, it could potentially affect pathways such as the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which is involved in cell proliferation and survival.
Result of Action
If the compound does indeed inhibit tyrosine kinases, it could potentially affect cell proliferation and survival .
Análisis Bioquímico
Biochemical Properties
6-Chloropyrido[3,2-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, thereby modulating cyclic AMP levels and influencing platelet aggregation . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . The compound also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which is essential for maintaining vascular homeostasis . Furthermore, 6-Chloropyrido[3,2-d]pyrimidin-4-amine decreases pulmonary hypertension by modulating biochemical pathways involved in vascular function .
Cellular Effects
6-Chloropyrido[3,2-d]pyrimidin-4-amine exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in signal transduction. For instance, the compound’s inhibition of cAMP-phosphodiesterase leads to increased levels of cyclic AMP, which in turn affects gene expression and cellular metabolism . Additionally, 6-Chloropyrido[3,2-d]pyrimidin-4-amine impacts cell function by altering the expression of genes involved in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 6-Chloropyrido[3,2-d]pyrimidin-4-amine involves its interaction with various biomolecules. The compound binds to the active site of cAMP-phosphodiesterase, inhibiting its activity and leading to increased levels of cyclic AMP . This inhibition results in the modulation of downstream signaling pathways, affecting gene expression and cellular responses. Additionally, 6-Chloropyrido[3,2-d]pyrimidin-4-amine interacts with other enzymes and proteins, influencing their activity and contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloropyrido[3,2-d]pyrimidin-4-amine change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that 6-Chloropyrido[3,2-d]pyrimidin-4-amine maintains its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function persist over time, with potential long-term benefits for therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-Chloropyrido[3,2-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on vascular function and platelet aggregation without significant adverse effects . At higher doses, 6-Chloropyrido[3,2-d]pyrimidin-4-amine can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6-Chloropyrido[3,2-d]pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and adenosine deaminase, influencing their activity and modulating metabolic flux . The compound’s effects on metabolite levels, including cyclic AMP and adenosine, contribute to its overall biochemical activity . Additionally, 6-Chloropyrido[3,2-d]pyrimidin-4-amine may affect the biosynthesis of other metabolites, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Chloropyrido[3,2-d]pyrimidin-4-amine is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function . The distribution of 6-Chloropyrido[3,2-d]pyrimidin-4-amine within tissues also plays a role in its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 6-Chloropyrido[3,2-d]pyrimidin-4-amine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in these subcellular locations allows it to interact with relevant biomolecules and exert its biochemical effects . Understanding the subcellular localization of 6-Chloropyrido[3,2-d]pyrimidin-4-amine is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrido[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-amino-4-chloropyridine with guanidine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloropyrido[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrimidines.
Comparación Con Compuestos Similares
6-Chloropyrido[3,4-d]pyrimidin-4-amine
4-Amino-6-chloropyrido[3,2-d]pyrimidine
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This comprehensive overview provides a detailed understanding of 6-Chloropyrido[3,2-d]pyrimidin-4-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
6-chloropyrido[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYPQWUXCWISAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


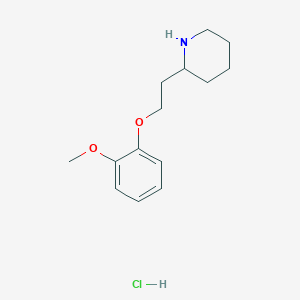
![Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487999.png)
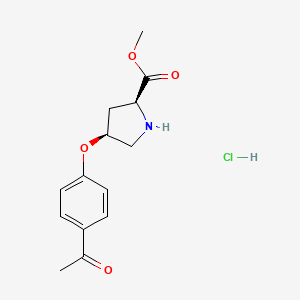
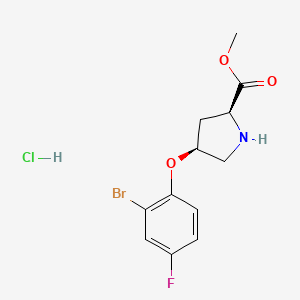


![3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488006.png)
![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)
![Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1488008.png)
